molecular formula C15H18N4O2S2 B12162465 N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide

Cat. No.: B12162465
M. Wt: 350.5 g/mol
InChI Key: YPTYYJVOSXZDHD-UHFFFAOYSA-N
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Description

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the thiophene-2-sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction time . These methods are advantageous as they offer a more efficient and environmentally friendly approach to large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide stands out due to its unique combination of a triazole ring fused with a pyridine ring and a thiophene-2-sulfonamide group

Properties

Molecular Formula

C15H18N4O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H18N4O2S2/c1-11(2)10-12(18-23(20,21)14-7-5-9-22-14)15-17-16-13-6-3-4-8-19(13)15/h3-9,11-12,18H,10H2,1-2H3

InChI Key

YPTYYJVOSXZDHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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